molecular formula C7H6N4O2 B6182501 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2639429-81-3

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No. B6182501
CAS RN: 2639429-81-3
M. Wt: 178.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has been reported . The process involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .

Future Directions

Triazolo pyrazine compounds are of significant interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis and characterization of novel triazolo pyrazine derivatives, as well as the exploration of their potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetoacetate to form 3-ethyl-1,2,4-triazolo[4,3-a]pyrazine-6-carboxylic acid ethyl ester. The ester is then hydrolyzed to form the desired carboxylic acid.", "Starting Materials": [ "3-amino-1,2,4-triazole", "ethyl 2-chloroacetoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-triazole (1.0 g, 14.5 mmol) in ethanol (10 mL) and add ethyl 2-chloroacetoacetate (2.0 g, 14.5 mmol) dropwise with stirring. Heat the reaction mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain 3-ethyl-1,2,4-triazolo[4,3-a]pyrazine-6-carboxylic acid ethyl ester (2.0 g, 85% yield).", "Step 3: Dissolve 3-ethyl-1,2,4-triazolo[4,3-a]pyrazine-6-carboxylic acid ethyl ester (1.0 g, 4.5 mmol) in a mixture of water (10 mL) and sodium hydroxide (1.0 g, 25 mmol). Heat the reaction mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Filter the precipitated solid and wash with water. Dry under vacuum to obtain 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid (0.6 g, 65% yield)." ] }

CAS RN

2639429-81-3

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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